2,4,9-Trimethylindeno[2,1-B]pyran
Description
Structure
3D Structure
Properties
CAS No. |
62096-51-9 |
|---|---|
Molecular Formula |
C15H14O |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
2,4,9-trimethylindeno[2,1-b]pyran |
InChI |
InChI=1S/C15H14O/c1-9-8-10(2)16-15-11(3)12-6-4-5-7-13(12)14(9)15/h4-8H,1-3H3 |
InChI Key |
WGUQCQRCGDGGPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C3=CC=CC=C3C(=C2O1)C)C |
Origin of Product |
United States |
Spectroscopic and Structural Elucidation of 2,4,9 Trimethylindeno 2,1 B Pyran and Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is a cornerstone of chemical structure determination, providing detailed information about the chemical environment of individual atoms. For a molecule like 2,4,9-trimethylindeno[2,1-b]pyran, with its intricate arrangement of protons and carbons, a combination of one-dimensional and two-dimensional NMR techniques is indispensable.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. In a typical ¹H NMR spectrum of an indeno[2,1-b]pyran derivative, distinct signals would be expected for the aromatic, vinylic, and methyl protons.
For instance, in analogs like indeno[1,2-c]pyran-3-ones, the configuration of diastereoisomers can be assigned based on the coupling constants observed in the ¹H NMR spectrum. nih.gov A larger coupling constant (e.g., 14.3 Hz) is indicative of a trans orientation of vicinal protons, while a smaller coupling constant (e.g., 7.1 Hz) suggests a cis configuration. nih.gov The chemical shifts of protons are influenced by the electron density of their surroundings; protons attached to more deshielded carbons, such as those in an enol-lactone moiety, will appear at a lower field (higher ppm value). nih.gov
Expected ¹H NMR Data for this compound:
| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |
| Aromatic Protons | 7.0 - 8.0 | Doublet, Triplet, Multiplet |
| Vinylic Proton | 5.0 - 6.5 | Singlet or Doublet |
| Methyl Protons (C2, C4) | 2.0 - 2.5 | Singlet |
| Methyl Proton (C9) | 2.3 - 2.8 | Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides a count of the number of non-equivalent carbon atoms in a molecule. The chemical shifts of the carbon signals are indicative of their hybridization and the nature of the atoms they are bonded to. In complex structures like substituted indenopyridotriazine-4H-pyrans, the ¹³C NMR spectrum confirms the proposed structure by showing the expected number of distinct resonances. beilstein-journals.org For example, spiro carbons typically appear around 47.7 ppm, while carbonyl carbons are found at much lower fields, around 160-164 ppm. beilstein-journals.org
Expected ¹³C NMR Data for this compound:
| Carbon Type | Expected Chemical Shift (ppm) |
| Aromatic Carbons | 110 - 150 |
| Vinylic Carbons | 100 - 140 |
| C=O (if applicable in analogs) | 160 - 180 |
| Spiro Carbon (if applicable in analogs) | 40 - 60 |
| Methyl Carbons | 15 - 30 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional NMR techniques are crucial for assembling the molecular puzzle. Correlation SpectroscopY (COSY) reveals proton-proton couplings, helping to identify adjacent protons. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful, as it shows correlations between protons and carbons that are two or three bonds away, allowing for the connection of different molecular fragments. The combination of these techniques provides a complete and unambiguous assignment of all proton and carbon signals, as demonstrated in the structural elucidation of complex molecules like substituted naphtho[1,8-cd]-pyran-1-ones. nih.gov
Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis
FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For an indeno[2,1-b]pyran derivative, characteristic absorption bands would be expected for C-H stretching in the aromatic and aliphatic regions, C=C stretching from the aromatic and pyran rings, and C-O stretching from the ether linkage in the pyran ring. In analogs containing a carbonyl group, a strong C=O stretching band would be a key diagnostic feature. The synthesis and characterization of new indeno[1,2-c]pyrazoles, for instance, relied on the absence of a C=O stretching band to confirm the successful ring closure reaction. nih.gov
Expected FT-IR Data for this compound:
| Functional Group | Expected Absorption Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-O-C Stretch (Ether) | 1050 - 1250 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Determination
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. The molecular ion peak (M⁺) in the mass spectrum gives the molecular weight of the compound. For this compound (C₁₅H₁₄O), the expected monoisotopic mass is approximately 210.10 g/mol . High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The fragmentation pattern can reveal stable structural motifs within the molecule. For example, the mass spectrum of 2-phenylindeno[2,1-b]pyran (B79246) shows a prominent molecular ion peak at m/z 244, with a significant fragment at m/z 215, corresponding to the loss of a CHO group. nih.gov
Complementary Spectroscopic and Analytical Techniques for Structural Characterization
While Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are primary tools for the elucidation of molecular structures, a comprehensive characterization of this compound and its analogs relies on a suite of complementary spectroscopic and analytical techniques. These methods provide additional, often confirmatory, evidence of the compound's functional groups, electronic properties, and elemental composition, ensuring an unambiguous structural assignment.
Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and elemental analysis are routinely employed to corroborate data obtained from NMR and MS. researchgate.net In some cases, X-ray crystallography can provide the definitive solid-state structure of these molecules.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. youtube.comyoutube.comkhanacademy.orgyoutube.com Each type of bond and functional group has a characteristic vibrational frequency, resulting in a unique IR spectrum that serves as a molecular "fingerprint". youtube.comkhanacademy.org
For indenopyran derivatives, IR spectroscopy is instrumental in confirming the presence of key structural features. The IR spectra of these compounds typically exhibit characteristic absorption bands that correspond to the various bonds within the molecule. For instance, the presence of aromatic C-H stretching vibrations, C=C double bond stretching from the pyran and indenyl rings, and C-O-C ether stretching are all identifiable. researchgate.net
Table 1: Characteristic IR Absorption Bands for Indeno[2,1-b]pyran Analogs
| Functional Group | Absorption Range (cm⁻¹) | Vibration Type |
| Aromatic C-H | 3100-3000 | Stretching |
| Alkyl C-H | 3000-2850 | Stretching |
| C=C (Aromatic/Alkene) | 1650-1450 | Stretching |
| C-O (Ether) | 1300-1000 | Stretching |
Note: The exact positions of these bands can be influenced by the specific substitution pattern on the indenopyran core.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. khanacademy.orgyoutube.com Molecules with conjugated systems, such as the extended π-system present in this compound, absorb UV or visible light to promote electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). khanacademy.org The wavelength of maximum absorbance (λmax) is indicative of the extent of conjugation. youtube.com
The UV-Vis spectrum of an indenopyran derivative can confirm the presence of the chromophoric indenopyran system. The degree of conjugation, influenced by substituents on the aromatic rings, can lead to shifts in the absorption maxima. youtube.com For example, extending the conjugation generally results in a bathochromic (red) shift to longer wavelengths. youtube.com
Table 2: Representative UV-Vis Absorption Data for Indeno[2,1-b]pyran Analogs
| Compound | Solvent | λmax (nm) |
| Indeno[2,1-b]pyran Analog 1 | Ethanol (B145695) | 280, 350 |
| Indeno[2,1-b]pyran Analog 2 | Acetonitrile | 285, 362 |
Note: The specific λmax values are dependent on the substitution pattern and the solvent used for analysis. The data presented here is illustrative.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. researchgate.net It provides the percentage of each element (carbon, hydrogen, nitrogen, etc.) present in the molecule. This data is crucial for confirming the molecular formula derived from mass spectrometry and NMR data. researchgate.net For novel indenopyran derivatives, elemental analysis serves as a final check on the proposed structure. The experimentally determined percentages of carbon and hydrogen should closely match the calculated values for the proposed molecular formula.
Table 3: Theoretical vs. Experimental Elemental Analysis Data for this compound (C₁₇H₁₄O)
| Element | Theoretical % | Experimental % |
| Carbon (C) | 87.90 | 87.85 |
| Hydrogen (H) | 6.06 | 6.10 |
Note: The experimental values are hypothetical and for illustrative purposes. A close correlation between theoretical and experimental data supports the proposed structure.
Computational Chemistry and Theoretical Investigations on 2,4,9 Trimethylindeno 2,1 B Pyran Systems
Quantum Chemical Calculations for Electronic Structure and Molecular Stability
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties and stability of molecules like 2,4,9-trimethylindeno[2,1-b]pyran. These methods can elucidate the distribution of electron density, molecular orbital energies, and electrostatic potential, which are key determinants of a molecule's reactivity and intermolecular interactions.
Research on related 2H-pyran-2-one systems demonstrates the utility of this approach. Computational analyses using DFT have been performed to predict and understand the global and local reactivity properties of newly synthesized pyran derivatives mdpi.com. Such studies often involve calculating fundamental reactivity descriptors, including:
Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
Average Local Ionization Energies: This helps in identifying molecular sites that are most susceptible to autoxidation mechanisms mdpi.com.
Bond Dissociation Energies: Calculations of the energy required to break specific bonds, such as for hydrogen abstraction, can predict the stability of a compound and its likelihood of forming potentially genotoxic impurities mdpi.com.
Molecular Modeling and Conformation Analysis (General for indenopyrans)
Indenopyrans are a class of oxygen-containing heterocyclic compounds formed by the fusion of indene (B144670) and pyran rings nih.gov. Their structural complexity allows for various possible three-dimensional arrangements, or conformations. Molecular modeling and conformation analysis are crucial for understanding the spatial arrangement of these molecules, which directly impacts their physical, chemical, and biological properties.
Studies on newly synthesized indenopyran-3-ones have utilized Nuclear Magnetic Resonance (NMR) spectroscopy to assign the configuration of different diastereoisomers nih.govdoaj.org. For instance, the magnitude of the coupling constant between specific protons can indicate a cis or trans orientation of substituents on the pyran ring nih.gov.
More advanced computational techniques like Molecular Dynamics (MD) simulations can provide a deeper understanding of molecular motion and conformational preferences over time. MD simulations have been used to investigate the assembly of peptides and their interactions within a membrane environment, demonstrating how molecules dimerize and oligomerize to form stable channels nih.gov. For indenopyrans, MD simulations could model their behavior in different solvents or their interaction with biological membranes, providing insight into their structural integrity and assembly mechanisms nih.gov.
Structure-Activity Relationship (SAR) Studies through Computational Approaches
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. Computational methods are pivotal in modern SAR, allowing for the rational design of more potent and selective molecules.
A prominent computational technique in this area is the three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis researchgate.net. One common 3D-QSAR method is Comparative Molecular Field Analysis (CoMFA). In a CoMFA study on antiplasmodial 1-benzopyrans, researchers built a model that successfully correlated the 3D steric and electrostatic fields of the compounds with their biological activity researchgate.net. The resulting models are often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity researchgate.net.
For indenopyran systems, SAR studies have been crucial in identifying key structural features for biological effects. In a series of indenopyridinones, for example, the presence and position of phenolic groups were found to be significant for topoisomerase IIα inhibition and anti-proliferative activity nih.gov. Similarly, SAR studies on 1,5-dihydrobenzo[e] nih.govresearchgate.netoxazepin-2(3H)-ones, identified through a phenotypic screen, guided the synthesis of analogues with improved potency by evaluating changes in their structure against cellular activity mdpi.com. These computational and experimental SAR approaches are essential for optimizing lead compounds in drug discovery.
Molecular Docking Simulations for Ligand-Target Interactions in Indenopyrans
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex youtube.com. This method is widely used in drug design to understand how potential drugs interact with their biological targets at a molecular level.
The general process of molecular docking involves several key steps:
Structure Preparation: The 3D structures of both the ligand (e.g., an indenopyran derivative) and the protein target are prepared. This may involve downloading crystal structures from a database like the Protein Data Bank (PDB) and making necessary computational adjustments, such as adding hydrogen atoms youtube.comnih.gov.
Binding Site Definition: The specific region on the protein where the ligand is expected to bind (the active site) is defined youtube.com.
Docking Simulation: A scoring function is used to evaluate thousands or millions of possible binding poses, predicting the most favorable binding mode and estimating the binding affinity youtube.com.
Docking simulations have been successfully applied to heterocyclic compounds similar to indenopyrans. For instance, pyrazolo-pyrimidinone derivatives were docked into the ATP binding site of the Epidermal Growth Factor Receptor (EGFR) to explain their cytotoxic effects nih.gov. In another study, indole-based compounds were docked with the JAK-3 protein to evaluate their potential as anticancer agents nih.gov. For the indenopyran scaffold, molecular docking could be used to screen for potential protein targets and to rationalize the mechanism of action for biologically active derivatives.
Theoretical Insights into Reactivity Mechanisms and Reaction Pathways
Computational chemistry offers profound insights into the mechanisms of chemical reactions, allowing researchers to understand reaction pathways, transition states, and the factors that control reaction outcomes.
Studies on the reactivity of related pyran systems have shown that the course of a reaction can depend heavily on the nature of the reactants. For example, the reaction of substituted 2H-furo[3,2-b]pyran-2-ones with different nitrogen-containing nucleophiles was investigated, revealing that aliphatic amines lead to one type of product (enamines), while dinucleophiles result in a complete recyclization of the heterocyclic system beilstein-journals.org.
Furthermore, DFT calculations can be employed to understand these reaction pathways on a deeper level. As seen in studies of 2H-pyran-2-ones, computational analysis can predict reactivity properties and identify the most probable sites for a chemical transformation mdpi.com. These theoretical investigations are invaluable for designing efficient synthetic routes and for predicting the formation of novel chemical structures based on the indenopyran framework.
Research on Biological Activities and Mechanistic Pathways of Indenopyrans
General Pharmacological Relevance of Pyran and Indene-Fused Scaffolds
The pyran ring is a fundamental heterocyclic moiety present in a vast array of natural products and synthetic compounds with diverse and significant pharmacological properties. It is a structural component of well-known classes of natural products such as flavonoids, coumarins, xanthones, and various sugars. The versatility of the pyran scaffold allows it to serve as a privileged structure in drug discovery, meaning it can be used as a core to develop ligands for multiple biological targets. Pyran derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer effects.
Similarly, the indene (B144670) scaffold is a key component in various biologically active molecules. When fused with other heterocyclic rings, such as in the case of indenoisoquinolines, it forms the basis for potent therapeutic agents. These compounds have been particularly noted for their anticancer properties, acting as inhibitors of crucial cellular enzymes. The fusion of the indene and pyran rings to form the indenopyran system combines the structural features of both parent scaffolds, suggesting a potential for a unique and broad pharmacological profile.
Antimicrobial and Antibacterial Research on Indenopyrans and Related Pyran Derivatives
Various pyran derivatives have been found to possess antibacterial and antifungal activities. For instance, certain synthetic pyran-based heterocycles have demonstrated activity against both Gram-positive and Gram-negative bacteria. The mechanism of action for some of these compounds involves the disruption of the bacterial cell membrane and inhibition of essential metabolic pathways. Flavonoids, which contain a pyran ring, can inhibit bacterial enzymes and biofilm formation. The antimicrobial efficacy of these compounds is often influenced by the nature and position of substituents on the pyran ring system.
Antitumor and Anticancer Research on Indenopyrans and Related Compounds
The development of new anticancer agents is a major focus of medicinal chemistry, and pyran-containing scaffolds are prominent in this area. A significant body of research exists on the antitumor activities of compounds structurally related to indenopyrans, particularly the indenoisoquinolines.
Inhibition of Specific Molecular Targets (e.g., Topoisomerase I)
A key mechanism of action for some indene-fused compounds is the inhibition of topoisomerase I (Top1). Top1 is a vital enzyme involved in DNA replication and transcription, and its inhibition can lead to cell death, particularly in rapidly dividing cancer cells. The indenoisoquinolines, for example, act as interfacial inhibitors, trapping the Top1-DNA cleavage complex. This prevents the re-ligation of the DNA strand, leading to the accumulation of DNA breaks and ultimately triggering apoptosis. While camptothecins are well-known Top1 inhibitors, indenoisoquinolines represent a non-camptothecin class with potential advantages such as chemical stability and activity against multidrug-resistant cancer cells. Although direct evidence for 2,4,9-trimethylindeno[2,1-b]pyran as a Top1 inhibitor is lacking, the structural similarity of the indenopyran core to these active compounds suggests this as a potential area for future investigation.
In Vitro Cytotoxicity Against Human Cancer Cell Lines (e.g., HeLa, MCF-7, HCT-116, HepG-2)
The cytotoxic effects of various pyran and indene derivatives have been evaluated against a range of human cancer cell lines. While specific data for this compound is not available, related compounds have shown significant activity. For instance, various natural and synthetic compounds containing pyran or indene scaffolds have been tested for their ability to inhibit the growth of cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer).
The table below summarizes the cytotoxic activity of some representative compounds with pyran or indene-related structures against these cell lines, as reported in the literature. It is important to note that these are not direct results for this compound but serve to illustrate the potential of this class of compounds.
| Compound Type | Cell Line | IC50 (µM) | Reference |
| Diaryl Guanidinium Derivative | HeLa | 1.33 | |
| Diaryl Guanidinium Derivative | MCF-7 | 3.73 | |
| Curcumin Indazole Analog (3d) | HeLa | 46.36 | |
| Curcumin Indazole Analog (3b) | MCF-7 | 45.97 | |
| Curcumin Indazole Analog (3b) | WiDr (Colon) | 27.20 | |
| Plastoquinone Analogue (AQ-12) | HCT-116 | 5.11 | |
| Plastoquinone Analogue (AQ-12) | MCF-7 | 6.06 |
IC50 values represent the concentration of a compound required to inhibit the growth of 50% of the cell population.
Anti-inflammatory Properties and Related Biological Responses
Inflammation is a complex biological response implicated in numerous diseases. Certain heterocyclic compounds, including those with pyran and indole (B1671886) (a bioisostere of indene) moieties, have been investigated for their anti-inflammatory potential. For example, indole-imidazolidine derivatives have been shown to reduce leukocyte migration and the production of pro-inflammatory cytokines such as TNF-α and IL-1β in animal models of inflammation. The anti-inflammatory effects of flavonoids, which are rich in pyran rings, are also well-documented and are partly attributed to their antioxidant properties. Given these findings, the indenopyran scaffold represents a promising template for the development of novel anti-inflammatory agents.
Antiviral Activities of Pyran-Based Structures
Pyran-containing compounds have also been explored for their antiviral activities. Some pyran derivatives have been investigated for their efficacy against various viruses, including those responsible for HIV and hepatitis C. The mechanism of antiviral action can vary, but for some compounds, it involves the inhibition of viral enzymes or interference with the viral life cycle. While specific antiviral studies on this compound are not documented, the established antiviral potential of the broader pyran family suggests that indenopyrans could also exhibit such properties.
Other Investigated Biological Activities of Indenopyrans (e.g., anti-anaphylactic, diuretic, cannabinoid receptor affinity, antihypertensive, antipsychotic)
While research on the specific compound this compound is limited, the broader class of indenopyrans and related heterocyclic compounds have been investigated for a variety of biological activities. These studies provide a foundation for understanding the potential therapeutic applications of this chemical scaffold.
Anti-anaphylactic Activity: Anaphylaxis is a severe, life-threatening allergic reaction. Some compounds are investigated for their ability to mitigate this response. For instance, Paeonol, a phenolic compound, has demonstrated anti-anaphylactic activity by regulating histamine (B1213489) and TNF-alpha. nih.gov It significantly inhibited histamine release from mast cells and suppressed the release of tumor necrosis factor-alpha (TNF-α). nih.gov Paeonol was also found to inhibit IgE production in activated B-cells. nih.gov While not an indenopyran, this research highlights the potential for phenolic compounds to modulate anaphylactic reactions. The treatment for anaphylaxis often includes adrenaline (epinephrine), antihistamines, and steroids to reverse the severe symptoms. nih.govsemanticscholar.org
Diuretic Activity: Diuretics are substances that promote diuresis, the increased production of urine. They are commonly used to treat conditions like hypertension, congestive heart failure, and kidney disease. dovepress.comnih.gov The diuretic activity of various plant extracts and synthetic compounds has been explored. For example, the aqueous ethanol (B145695) root extract of Corrigiola telephiifolia has shown significant diuretic effects in rats, increasing urine volume and the excretion of electrolytes such as Na+, K+, and Cl-. phcogj.com The mechanism of action for many diuretics involves the inhibition of ion co-transporters in the kidney. dovepress.com For instance, some diuretics may act by inhibiting the Na+-K+-2Cl- cotransporter. dovepress.com The diuretic potential of indenopyran derivatives remains an area for further investigation.
Cannabinoid Receptor Affinity: Cannabinoid receptors, primarily CB1 and CB2, are part of the endocannabinoid system and are involved in regulating various physiological processes. windows.netmdpi.com The affinity of a compound for these receptors is a key indicator of its potential cannabinoid-like effects. nih.gov Synthetic cannabinoids often exhibit high binding affinity for the CB1 receptor, which is responsible for the main psychological effects. nih.gov The binding affinities of various cannabinoids have been determined using techniques like surface plasmon resonance (SPR) and conventional isotopic receptor binding assays. nih.gov For example, the synthetic cannabinoid JWH-210 has a very high affinity for the CB1 receptor. nih.gov The affinity of indenopyran structures for cannabinoid receptors is not extensively documented in the provided context.
Antihypertensive Activity: Antihypertensive agents are used to lower high blood pressure. mdpi.com The mechanisms of action for antihypertensives are diverse and can include diuretic effects, vasodilation, and inhibition of the renin-angiotensin system. mdpi.comnih.govnih.gov For example, indapamide (B195227) is a diuretic with vasorelaxant properties that is effective in lowering blood pressure. nih.gov The extract of Solanum muricatum has been shown to have antihypertensive effects by inhibiting the angiotensin-converting enzyme (ACE) and reducing inflammation and oxidative stress. nih.gov The evaluation of indenopyran derivatives for antihypertensive properties could be a promising research avenue.
Antipsychotic Activity: Antipsychotic medications are primarily used to manage psychosis, such as in schizophrenia. nih.govyoutube.com First-generation antipsychotics typically act as dopamine (B1211576) D2 receptor antagonists, while second-generation antipsychotics often block both dopamine and serotonin (B10506) receptors. nih.govyoutube.com The effectiveness of these drugs is often related to their ability to block a significant percentage of D2 receptors in the brain. nih.gov Side effects can be significant and are related to the blockade of other receptors. youtube.com The potential for indenopyran compounds to interact with dopamine or serotonin receptors has not been thoroughly explored.
Mechanistic Elucidation of Biological Action
Understanding the mechanism through which a compound exerts its biological effects is crucial for drug development. This involves identifying its molecular targets, studying its binding characteristics, and analyzing its impact on enzymatic processes.
Molecular Target Identification and Validation
The identification of a drug's molecular target is a fundamental step in understanding its mechanism of action. youtube.com This process can involve a variety of techniques, including computational approaches like network pharmacology and experimental methods such as chemical proteomics. mdpi.comyoutube.com For instance, network pharmacology can be used to predict potential targets of a compound against a specific disease by analyzing drug-target and gene databases. mdpi.com These predicted targets can then be validated through in vitro and in vivo studies. mdpi.com
Once potential targets are identified, they must be validated to confirm their role in the observed biological effect. youtube.com Genetic evidence linking a target to a disease can significantly increase the likelihood of successful drug development. youtube.com The Open Targets Platform is a resource that integrates various data sources to help identify and prioritize potential therapeutic drug targets. youtube.comyoutube.com
Receptor Binding Affinity and Selectivity Studies
Receptor binding assays are used to determine the affinity and selectivity of a compound for a specific receptor. nih.govnih.gov High affinity indicates that a low concentration of the compound is needed to bind to the receptor. nih.gov The inhibitor constant (Ki) is a measure of the potency of an inhibitor. nih.govucl.ac.uk
Binding affinity can be measured using various techniques, including radioligand binding assays and surface plasmon resonance (SPR). nih.gov The data from these assays can be used to generate competition curves and determine the Ki value.
Table 1: Example of Cannabinoid Receptor Binding Affinities
| Compound | Receptor | Binding Affinity (Ki, nM) | Reference |
|---|---|---|---|
| Δ9-THC | HsCB1 | 25.1 | nih.gov |
| Δ9-THC | HsCB2 | 35.2 | nih.gov |
| CP-55,940 | CB1 | 0.5-5.0 | windows.net |
| CP-55,940 | CB2 | 0.69-2.8 | windows.net |
| WIN 55,212-2 | CB1 | Low nanomolar | windows.net |
| WIN 55,212-2 | CB2 | Low nanomolar (higher affinity than for CB1) | windows.net |
Enzyme Inhibition Kinetics and Mechanisms
Enzyme inhibitors are molecules that decrease the activity of an enzyme. ucl.ac.uk The study of enzyme inhibition kinetics provides valuable information about the mechanism of inhibition and the potency of the inhibitor. khanacademy.orgnih.gov Inhibition can be reversible or irreversible. ucl.ac.uk Reversible inhibitors can be classified as competitive, non-competitive, uncompetitive, or mixed. fiveable.me
Competitive inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. libretexts.org This type of inhibition can be overcome by increasing the substrate concentration. libretexts.org
Non-competitive inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and reduces the enzyme's efficiency. fiveable.melibretexts.org This type of inhibition cannot be overcome by increasing the substrate concentration. khanacademy.org
Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex. fiveable.me
Mixed inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. fiveable.me
The type of inhibition can be determined by analyzing Michaelis-Menten and Lineweaver-Burk plots, which show the effect of the inhibitor on the enzyme's kinetic parameters, Vmax and Km. khanacademy.org
Table 2: Effects of Reversible Inhibitors on Kinetic Parameters
| Inhibition Type | Effect on Vmax | Effect on Km |
|---|---|---|
| Competitive | Unchanged | Increases |
| Non-competitive | Decreases | Unchanged |
| Uncompetitive | Decreases | Decreases |
| Mixed | Decreases | Varies |
Applications of Indenopyrans in Materials Science and Other Interdisciplinary Fields
Photophysical and Photoluminescence Properties of Indenopyrans
The interaction of indenopyran derivatives with light is a key area of research, revealing their potential as functional components in various optical and electronic materials.
Indenopyran derivatives have been shown to be effective fluorophores, with their emission properties being highly dependent on their molecular structure. For instance, a study on new indeno[1,2-c]pyran-3-ones demonstrated that these compounds are typically blue emitters in solution. nih.gov A significant finding from this research is the influence of stereochemistry on the fluorescence quantum yield; trans isomers consistently exhibit higher fluorescence quantum yields compared to their corresponding cis isomers. nih.govresearchgate.net This suggests that the spatial arrangement of substituents plays a crucial role in the radiative decay pathways of the excited state.
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. horiba.com For a series of synthesized dihydroindenopyrone derivatives, the fluorescence quantum yields were determined in acetonitrile, using 9,10-diphenylanthracene as a reference standard. researchgate.net The obtained values showcase the variability within the indenopyran class, influenced by different substituents on the pyran moiety. researchgate.netbeilstein-journals.org
Below is a data table summarizing the photophysical properties of selected indenopyran derivatives, illustrating the range of their emission characteristics and quantum yields.
| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Stokes Shift (nm / cm⁻¹) | Fluorescence Quantum Yield (Φ) |
| 2'a | 313 | 382 | 69 / 5771 | 7.2% |
| 2'b | 316 | 389 | 73 / 5939 | 18.1% |
| 2''b | 320 | 393 | 73 / 5805 | 5.4% |
| 2'c | 315 | 386 | 71 / 5839 | 12.6% |
| 2''c | 288 | 338; 356; 370 | 68 / 6632 | 7.2% |
| 2'd | 313 | 385 | 72 / 5975 | 10.8% |
| 3''b | 317 | 390 | 73 / 5905 | 0.3% |
Data recorded in acetonitrile. Quantum yields were determined relative to 9,10-diphenylanthracene. researchgate.net
The fluorescence properties of indenopyrans are not limited to solutions; they also exhibit interesting behavior in the solid state. A notable characteristic is the significant red shift (bathochromic shift) of the maximum emission wavelength (λmax) when transitioning from a solution to the solid state. nih.govresearchgate.net This phenomenon is often accompanied by a broadening of the emission band. researchgate.net
These changes in the solid-state fluorescence spectra are attributed to intermolecular interactions within the crystal lattice. nih.govresearchgate.net In the solid state, molecules are in close proximity, leading to interactions such as π-π stacking and hydrogen bonding, which can alter the energy levels of the ground and excited states. nih.gov The specific arrangement of molecules in the crystal, or molecular packing, can therefore have a profound impact on the material's luminescent properties. nih.gov For some dihydroindenopyrone derivatives, solid-state emission maxima have been observed in the range of 423–491 nm upon excitation at 310 nm. nih.gov The study of these intermolecular interactions is crucial for designing solid-state materials with tailored optical properties. nih.gov
Photochromic Characteristics of Indenopyrans
Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. Indenopyrans, particularly indeno-fused naphthopyrans, are a significant class of photochromic compounds. rsc.orggoogle.com Upon irradiation with UV light, these molecules undergo a reversible ring-opening reaction to form colored, open-ring isomers. rsc.org This process allows for the development of materials that can change color in response to light, a property that is highly sought after for applications such as smart windows and ophthalmic lenses. The fusion of an indeno group to a naphthopyran structure can enhance its photochromic properties. researchgate.net
Development of Novel Photoactive Materials and Optical Devices
The fluorescent and photochromic properties of indenopyrans make them valuable building blocks for the creation of novel photoactive materials and optical devices. Their fluorescence makes them potential candidates for use in organic light-emitting diodes (OLEDs), dye lasers, and fluorescent probes. beilstein-journals.orgnih.gov The ability to tune their emission color and quantum yield through synthetic modifications is a significant advantage in these applications. Furthermore, their photochromic behavior is central to their use in applications requiring a change in optical properties upon light exposure.
Potential in Advanced Optical Transmission Materials
The development of advanced optical communication systems relies on materials that can efficiently transmit and manipulate light. mdpi.commdpi.com While the direct application of 2,4,9-Trimethylindeno[2,1-B]pyran in this field is not yet established, the tunable optical properties of the broader indenopyran class suggest potential for their use in optical networking components. Materials with controlled fluorescence and photochromism could, in principle, be integrated into optical switches or sensors.
Explorations in Agrochemical Applications
The pyran ring is a structural motif found in a number of biologically active compounds, including some used in agriculture as insecticides and herbicides. nih.gov While research into the agrochemical applications of indenopyrans specifically is not extensive, the broader class of pyran derivatives has shown promise. nih.govnih.govgoogle.com For example, certain benzopyran derivatives have been investigated for their fungicidal, insecticidal, and herbicidal activities. nih.gov The exploration of indenopyrans in this interdisciplinary field could lead to the discovery of new compounds with useful biological activities for crop protection. researchgate.net
Broader Research Applications in Synthetic Organic Chemistry
The indenopyran framework, exemplified by this compound, serves as a versatile platform in synthetic organic chemistry. Beyond their direct applications in materials science, these compounds are valuable precursors for the synthesis of a diverse range of more complex heterocyclic structures. The inherent reactivity of the pyran ring system, fused to the indene (B144670) core, allows for various chemical transformations, making indenopyrans powerful building blocks for constructing novel molecular architectures.
The synthetic utility of pyran-containing heterocycles often involves reactions that open or rearrange the pyran ring. Drawing parallels from the well-studied chemistry of pyran-2-ones, the pyran moiety in indenopyrans can be targeted by various nucleophiles to yield new heterocyclic systems. These reactions are fundamental in creating libraries of compounds for medicinal chemistry and other research fields.
For instance, the reaction of pyran derivatives with nitrogen-containing nucleophiles is a common strategy for synthesizing new nitrogen-based heterocycles. Substituted pyran-2-ones, for example, can undergo ring-opening and subsequent recyclization when treated with reagents like hydrazines or amines. This leads to the formation of compounds such as pyrazolones or pyridones, respectively. This reactivity suggests that the this compound scaffold could be similarly employed to synthesize novel indeno-fused pyrazoles and pyridines.
The general approach involves the nucleophilic attack on the pyran ring, leading to its opening, followed by an intramolecular cyclization to form a new, stable heterocyclic ring. The specifics of the reaction pathway and the final product depend on the structure of the pyran derivative and the nature of the nucleophile used.
Below is a table summarizing potential synthetic transformations of the indenopyran core based on established pyran chemistry.
| Reaction Type | Reagents | Potential Product | Significance of Product Class |
| Ring Transformation | Hydrazine (N₂H₄) or substituted hydrazines | Indeno[2,1-c]pyrazol-4-one derivatives | Pyrazole derivatives are known for a wide range of biological activities. |
| Ring Transformation | Primary amines (R-NH₂) | Indeno[2,1-c]pyridin-4-one derivatives | Pyridine scaffolds are common in pharmaceuticals and agrochemicals. |
| Recyclization | Hydroxylamine (NH₂OH) | Indeno[2,1-c]isoxazol-4-one derivatives | Isoxazole derivatives are important intermediates in organic synthesis. |
| Condensation | Active methylene (B1212753) compounds (e.g., malononitrile) | Pyrano[2,3-c]indene derivatives | Access to more complex polycyclic systems with potential photophysical properties. |
These transformations highlight the potential of this compound as a foundational molecule for generating a variety of other complex heterocyclic compounds. The combination of the indene and a newly formed heterocyclic ring can lead to novel structures with unique chemical and physical properties, making them interesting targets for further investigation in drug discovery and materials science. The development of synthetic routes starting from indenopyrans is an active area of research, aiming to expand the chemical space of accessible heterocyclic systems.
Future Perspectives and Research Challenges for 2,4,9 Trimethylindeno 2,1 B Pyran
Continued Optimization of Synthetic Methodologies for Scalability and Sustainability
The practical application of 2,4,9-trimethylindeno[2,1-b]pyran is intrinsically linked to the efficiency, scalability, and environmental impact of its synthesis. While methods for creating indenopyran derivatives exist, future research must focus on optimizing these processes for industrial-scale production. tandfonline.com Key challenges include improving reaction yields, reducing the number of synthetic steps, and minimizing the use of hazardous reagents and solvents.
Deepening the Understanding of Biological Mechanisms and Expanding Therapeutic Scope
The indenopyran scaffold is a core structural component in various biologically active molecules. nih.gov Derivatives have shown potential as anticancer agents, highlighting the need to investigate the therapeutic prospects of this compound. Future research should aim to elucidate the specific biological targets and mechanisms of action of this compound and its analogues. This involves comprehensive in vitro and in vivo studies to understand how it interacts with cellular pathways.
The potential for these compounds to act as anticancer agents is a significant area of interest. nih.govnih.gov For instance, some indenopyrazole derivatives have demonstrated antiproliferative activity against cancer cell lines. nih.gov Further investigation into the structure-activity relationships (SAR) of this compound derivatives could lead to the identification of more potent and selective therapeutic agents. The broad pharmacological potential of related heterocyclic compounds, including anti-inflammatory and antimicrobial activities, suggests that the therapeutic scope of this specific indenopyran could be wider than initially anticipated. nih.gov
Innovation in Advanced Materials Development Leveraging Indenopyran Scaffolds
The photophysical properties of indenopyran derivatives make them promising candidates for applications in materials science. nih.govdoaj.orgnih.gov Specifically, their fluorescence characteristics suggest potential use as organic fluorophores in technologies such as organic light-emitting diodes (OLEDs) and fluorescent probes. nih.govdoaj.orgnih.gov Research into this compound should focus on characterizing its photoluminescence and exploring how the trimethyl substitution pattern influences these properties.
The development of advanced materials from indenopyran scaffolds is an emerging field. nih.gov These scaffolds could be incorporated into polymers or other materials to create novel functionalities. For example, the development of sensors for specific ions or molecules is a plausible application, given that some spiroindenopyran derivatives have been shown to act as selective sensors. nih.gov The inherent rigidity and planarity of the indenopyran core could also be exploited in the design of materials with specific electronic or optical properties.
Synergistic Integration of Experimental and Computational Research Paradigms
To accelerate the discovery and optimization of this compound applications, a close integration of experimental and computational methods is essential. nih.gov Density functional theory (DFT) and other computational chemistry techniques can be employed to predict the electronic structure, reactivity, and spectral properties of the molecule. nih.gov This theoretical understanding can guide synthetic efforts and help in the rational design of new derivatives with desired characteristics.
For example, computational models can predict how different substituents on the indenopyran ring will affect its biological activity or material properties. nih.gov This predictive power can significantly reduce the time and resources required for experimental screening. The synergy between in silico design and laboratory synthesis and testing will be crucial for unlocking the full potential of this compound.
Addressing Inherent Stability and Reactivity Challenges for Enhanced Practical Utility
A critical aspect of future research will be to thoroughly characterize the stability and reactivity of this compound. Understanding its behavior under various conditions, such as exposure to light, heat, and different chemical environments, is paramount for its practical use. For instance, the photostability of the compound will be a key determinant of its suitability for applications in organic electronics.
Q & A
Q. What are the optimal synthetic routes for 2,4,9-Trimethylindeno[2,1-b]pyran, and how do reaction parameters influence yield?
The synthesis of indeno[2,1-b]pyran derivatives often involves acid-catalyzed condensation reactions between carbonyl compounds and enaminones. For example, 2-(4-chlorophenyl)indeno[2,1-b]pyran is synthesized via refluxing 4-chlorobenzaldehyde with an enaminone in the presence of an acid catalyst . Adapting this method, substituting benzaldehyde with methyl-substituted aldehydes and optimizing parameters (e.g., temperature, catalyst strength) could yield this compound. Reaction monitoring via TLC or HPLC is critical to isolate intermediates and final products.
Q. How can substituent positions (2,4,9-methyl groups) affect the compound’s lipophilicity and steric interactions?
Substituent positions directly influence molecular properties. Methyl groups at positions 2, 4, and 9 increase lipophilicity compared to unsubstituted analogs, as observed in structurally similar compounds like 4-chloro-3-methylphenylindeno[1,2-b]pyran . Steric effects from these groups may hinder interactions with planar biological targets (e.g., enzyme active sites). Computational tools like molecular docking simulations can predict steric clashes, while logP measurements or HPLC retention times experimentally quantify lipophilicity .
Q. What spectroscopic techniques are most effective for characterizing the electronic transitions of this compound?
UV-Vis spectroscopy is ideal for studying electronic transitions in the indeno[2,1-b]pyran core. For example, naphthopyrans with electron-donating substituents exhibit bathochromic shifts in absorption spectra due to extended conjugation . For this compound, methyl groups may alter π-π* transitions, which can be validated using time-dependent DFT calculations paired with experimental UV-Vis data.
Advanced Research Questions
Q. How can thermodynamic stability discrepancies between gas and solid phases of methyl-substituted indenopyrans be resolved?
Group Additivity Values (GAV) for indeno[2,1-b]pyran derivatives show significant discrepancies between gas and solid phases, as noted for 2,3,4-Trimethyl-indeno[2,1-b]pyran . Advanced calorimetry (e.g., differential scanning calorimetry) combined with gas-phase mass spectrometry can reconcile these differences by directly measuring enthalpy changes. Computational studies (e.g., ab initio calculations) should account for intermolecular interactions in the solid phase .
Q. What experimental designs are suitable for analyzing the photochemical stability of this compound under UV irradiation?
Photostability can be assessed using controlled UV exposure (e.g., 365 nm) in inert atmospheres, monitoring degradation via HPLC or NMR. For instance, naphtho[2,1-b]pyrans undergo ring-opening reactions under UV light, forming colored intermediates . Kinetic studies (e.g., Arrhenius plots) can quantify degradation rates, while substituent effects (methyl groups) on photostability may be explained via Hammett correlations.
Q. How do methyl substituents at positions 2, 4, and 9 influence the compound’s reactivity in multicomponent reactions?
Steric hindrance from methyl groups may limit participation in condensation or cycloaddition reactions. For example, spiro-indenoquinoxaline synthesis via one-pot multicomponent reactions requires accessible reactive sites, which methyl groups could block . Comparative studies using substituted and unsubstituted analogs, coupled with X-ray crystallography, can map steric effects on reaction pathways.
Q. What methodologies resolve contradictions in reported biological activities of methyl-substituted indenopyrans?
Conflicting bioactivity data (e.g., enzyme inhibition vs. inactivity) may arise from assay conditions or impurities. Standardized protocols (e.g., surface plasmon resonance for binding affinity ) and orthogonal assays (e.g., cellular viability tests) enhance reproducibility. For this compound, dose-response studies and metabolite profiling (LC-MS) can clarify off-target effects .
Methodological Considerations
- Synthetic Optimization : Use design of experiments (DoE) to systematically vary parameters (e.g., catalyst loading, solvent polarity).
- Computational Validation : Pair molecular dynamics simulations with experimental data to predict substituent effects.
- Data Reprodubility : Employ standardized reference compounds (e.g., unsubstituted indenopyrans) as internal controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
